molecular formula C18H37N5O9 B1681333 Tobramycin CAS No. 32986-56-4

Tobramycin

Número de catálogo: B1681333
Número CAS: 32986-56-4
Peso molecular: 467.5 g/mol
Clave InChI: NLVFBUXFDBBNBW-PBSUHMDJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La tobramicina es un antibiótico aminoglucósido derivado de la bacteria Streptomyces tenebrarius. Se utiliza principalmente para tratar diversos tipos de infecciones bacterianas, particularmente las causadas por bacterias gramnegativas. La tobramicina es especialmente eficaz contra Pseudomonas aeruginosa, un patógeno común en las infecciones nosocomiales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La tobramicina se sintetiza a través de una serie de reacciones químicas que comienzan con el producto natural nebramicina. La síntesis implica múltiples pasos, incluyendo reacciones de glicosilación y desprotección. Los pasos clave en la síntesis incluyen:

    Glicosilación: La unión de unidades de azúcar al núcleo aminociclitol.

    Desprotección: Eliminación de grupos protectores para obtener el producto final.

Métodos de producción industrial

La producción industrial de tobramicina típicamente implica la fermentación utilizando Streptomyces tenebrarius. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar la tobramicina. El compuesto purificado se formula luego en diversas formas de dosificación, como inyecciones, soluciones para inhalación y preparaciones oftálmicas .

Análisis De Reacciones Químicas

Tipos de reacciones

La tobramicina experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: La tobramicina se puede oxidar para formar varios productos de degradación.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de tobramicina.

    Sustitución: La tobramicina puede sufrir reacciones de sustitución, particularmente en los grupos amino.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran tobramicina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones suaves para evitar la degradación del antibiótico .

Productos principales formados

Los productos principales formados a partir de las reacciones de la tobramicina incluyen varios productos de degradación y aminoglucósidos modificados. Estos productos se pueden analizar utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas (MS) .

Aplicaciones Científicas De Investigación

Systemic Infections

Tobramycin is primarily used to treat infections caused by susceptible organisms, especially gram-negative bacteria. The FDA has approved its use for:

  • Septicemia : Effective against bloodstream infections.
  • Lower Respiratory Tract Infections : Particularly in patients with cystic fibrosis, where it targets Pseudomonas aeruginosa.
  • Central Nervous System Infections : Including meningitis.
  • Intra-abdominal Infections : Effective against a variety of intra-abdominal pathogens.
  • Skin and Soft Tissue Infections : Including those resulting from burns or surgical procedures.
  • Osteomyelitis : Treatment of bone infections.
  • Complicated Urinary Tract Infections : Particularly those resistant to other treatments .

Ophthalmic Use

This compound is also used in ophthalmology to treat external ocular infections caused by susceptible organisms in both adults and children. This application highlights its versatility beyond systemic use .

Inhaled this compound

Inhaled formulations of this compound are specifically designed for patients with cystic fibrosis. This method allows for direct delivery to the lungs, achieving high local concentrations while minimizing systemic exposure. Clinical trials have shown that inhaled this compound significantly reduces the burden of Pseudomonas aeruginosa in respiratory secretions without leading to increased resistance among other pathogens .

Nanotechnology Applications

Recent advancements have explored the use of nanosized delivery systems for this compound, enhancing its efficacy against multidrug-resistant bacteria. These formulations include:

  • Liposomes and Niosomes : Designed to improve the bioavailability and targeted delivery of this compound, particularly against biofilms formed by resistant bacteria.
  • Nanofibers and Hydrogels : Used for localized administration in tissue regeneration applications, particularly in preventing infections post-surgery .

Case Studies and Clinical Trials

Several clinical studies have documented the effectiveness and safety profile of this compound:

  • A study involving 3,506 patients reported an overall satisfactory response rate exceeding 86%, with drug-related adverse effects occurring in only 3.9% of cases .
  • Research on lung transplant recipients demonstrated that 82% exhibited detectable levels of inhaled this compound, indicating effective absorption and therapeutic potential in this population .
  • A retrospective analysis confirmed that inhaled this compound did not lead to superinfection with resistant strains, maintaining its efficacy over prolonged use .

Adverse Effects and Resistance Patterns

While generally well-tolerated, this compound can cause nephrotoxicity and ototoxicity, particularly with prolonged use or higher doses. Monitoring renal function is essential during treatment . Moreover, emerging resistance patterns necessitate ongoing surveillance and research into combination therapies that may enhance the effectiveness of this compound against resistant organisms .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Systemic InfectionsSepticemia, CNS infections, urinary tract infectionsEffective against gram-negative bacteria
OphthalmicExternal ocular infectionsApproved for both adults and children
Cystic FibrosisInhaled formulation targeting Pseudomonas aeruginosaReduces bacterial load effectively
Innovative FormulationsNanoparticles, liposomesEnhances delivery against resistant strains

Mecanismo De Acción

La tobramicina ejerce sus efectos antibacterianos uniéndose a la subunidad 30S de los ribosomas bacterianos. Esta unión interfiere con la iniciación de la síntesis de proteínas, lo que lleva a la producción de proteínas defectuosas y, en última instancia, a la muerte de las células bacterianas. La tobramicina también altera la integridad de la membrana celular bacteriana, contribuyendo aún más a sus efectos bactericidas .

Comparación Con Compuestos Similares

La tobramicina forma parte de la clase de antibióticos aminoglucósidos, que incluye otros compuestos como la gentamicina, la amikacina y la kanamicina. En comparación con estos antibióticos, la tobramicina es particularmente eficaz contra Pseudomonas aeruginosa. Su estructura única le permite evadir ciertos mecanismos de resistencia bacteriana, lo que la convierte en una opción valiosa en el tratamiento de infecciones multirresistentes .

Lista de compuestos similares

  • Gentamicina
  • Amikacina
  • Kanamicina
  • Neomicina

La eficacia de la tobramicina contra un amplio espectro de bacterias y su capacidad para superar los mecanismos de resistencia resaltan su importancia tanto en entornos clínicos como de investigación.

Actividad Biológica

Tobramycin is an aminoglycoside antibiotic primarily used for its potent activity against aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, making it a critical agent in treating infections, especially in patients with cystic fibrosis (CF).

This compound exerts its bactericidal effects by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit. This binding inhibits the initiation of protein synthesis, leading to mistranslation and the production of nonfunctional proteins. The accumulation of these defective proteins disrupts cellular processes and damages the bacterial cell membrane .

Pharmacokinetics

  • Absorption : Following intramuscular injection, this compound reaches peak serum concentrations within 30 to 90 minutes. A typical dose of 1 mg/kg results in peak levels around 4 mcg/mL.
  • Therapeutic Range : Therapeutic levels are generally maintained between 4 to 6 mcg/mL .

Antimicrobial Spectrum

This compound is particularly effective against:

  • Gram-negative Bacteria : Especially Pseudomonas aeruginosa, where it demonstrates higher activity compared to gentamicin.
  • Gram-positive Bacteria : Limited activity against certain strains like Staphylococcus aureus but ineffective against enterococci and streptococci .

Table 1: Comparative Antimicrobial Activity of this compound

Bacterial SpeciesActivity LevelComments
Pseudomonas aeruginosaHighly ActiveMore effective than gentamicin
Escherichia coliModerate ActivityEffective against sensitive strains
Staphylococcus aureusLow ActivityActive in low concentrations
EnterobacteriaceaeNot ActiveResistant strains

Inhaled this compound in Cystic Fibrosis

A significant body of research has focused on inhaled this compound as a treatment for CF patients with chronic Pseudomonas aeruginosa infections. A randomized controlled trial demonstrated that patients receiving inhaled this compound showed a mean decrease in P. aeruginosa density by 4.54 log10 cfu/g sputum compared to placebo (p < 0.01). Furthermore, at Week 6, P. aeruginosa was eradicated in 35% of patients treated with inhaled this compound versus none in the placebo group .

Case Study: Long-term Effects on Lung Function

A retrospective study involving CF patients indicated that adherence to inhaled this compound significantly reduced hospitalization rates (60% less in high adherence groups) and improved lung function metrics compared to those with low adherence .

Resistance Patterns

Despite its efficacy, resistance to this compound can develop, particularly among strains of Pseudomonas aeruginosa. Continuous monitoring and susceptibility testing are essential for effective treatment planning. A notable study found that only one out of five patients treated with inhaled this compound developed a resistant strain, highlighting its relative safety when used appropriately .

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFBUXFDBBNBW-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49842-07-1 (Sulfate)
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023680
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tobramycin is a 4,6-disubstituted 2-deoxystreptamine (DOS) ring-containing aminoglycoside antibiotic with activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action of tobramycin has not been unambiguously elucidated, and some insights into its mechanism rely on results using similar aminoglycosides. In general, like other aminoglycosides, tobramycin is bactericidal and exhibits both immediate and delayed killing, which are attributed to different mechanisms, as outlined below. Aminoglycosides are polycationic at physiological pH, such that they readily bind to bacterial membranes ("ionic binding"); this includes binding to lipopolysaccharide and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acid and phospholipids within the cell membrane of Gram-positive bacteria. This binding displaces divalent cations and increases membrane permeability, which allows aminoglycoside entry. Additional aminoglycoside entry ("energy-dependent phase I") into the cytoplasm requires the proton-motive force, allowing access of the aminoglycoside to its primary intracellular target of the bacterial 30S ribosome. Mistranslated proteins produced as a result of aminoglycoside binding to the ribosome (see below) integrate into and disrupt the cell membrane, which allows more of the aminoglycoside into the cell ("energy-dependent phase II"). Hence, tobramycin and other aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modelling support this two-mechanism model. Inhibition of protein synthesis was the first recognized effect of aminoglycoside antibiotics. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects, including inhibiting translation initiation and elongation and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation; mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above. Although direct mutation of the 16S rRNA is a rare resistance mechanism, due to the gene being present in numerous copies, posttranscriptional 16S rRNA modification by 16S rRNA methyltransferases (16S-RMTases) at the N7 position of G1405 or the N1 position of A1408 are common resistance mechanisms in aminoglycoside-resistant bacteria. These mutants also further support the proposed mechanism of action of aminoglycosides. Direct modification of the aminoglycoside itself through acetylation, adenylation, and phosphorylation by aminoglycoside-modifying enzymes (AMEs) are also commonly encountered resistance mutations. Finally, due to the requirement for active transport of aminoglycosides across bacterial membranes, they are not active against obligately anaerobic bacteria., Aminoglycosides are usually bacterial in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, Crystals

CAS No.

32986-56-4
Record name Tobramycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32986-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobramycin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032986564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobramycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00684
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tobramycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tobramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tobramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOBRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8RRZ51VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tobramycin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3259
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tobramycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tobramycin
Reactant of Route 2
Tobramycin
Reactant of Route 3
Tobramycin
Reactant of Route 4
Tobramycin
Reactant of Route 5
Tobramycin
Reactant of Route 6
Tobramycin
Customer
Q & A

Q1: How does tobramycin exert its antimicrobial effect?

A1: this compound, an aminoglycoside antibiotic, disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ] This binding interferes with the translation process, ultimately leading to bacterial cell death. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H37N5O9 and a molecular weight of 467.52 g/mol. [, ]

Q3: How does the stability of this compound change when mixed with other antibiotics in human serum?

A4: this compound's stability in human serum is affected by temperature and the presence of certain penicillins. [] For instance, at 0°C, this compound mixed with ampicillin was less stable compared to other mixtures. At 23°C and 37°C, mixing with carbenicillin resulted in decreased this compound stability. [, ]

Q4: Does this compound exhibit any catalytic properties?

A5: this compound itself is not known to have catalytic properties. Its primary mechanism of action involves binding and inhibiting the function of the bacterial ribosome. [, ]

Q5: Have computational methods been employed in this compound research?

A6: While computational chemistry techniques are not extensively discussed within the provided research, one study mentions the potential use of fluorescence polarization immunoassay (FPIA) for this compound analysis in human serum. []

Q6: What strategies enhance this compound stability and delivery?

A8: Research highlights the development of dry powder inhaler (DPI) formulations of this compound, aiming to improve lung deposition and reduce systemic side effects. [, , ] These formulations often involve techniques like spray drying and lipid coating to optimize particle size and dispersion. [, , ]

Q7: Are there any long-term stability concerns with this compound DPI formulations?

A9: Studies have demonstrated the stability of optimized this compound DPI formulations (lipid-coated, nanoparticle, and amorphous drug-coated) for over 12 months under various ICH temperature and humidity conditions. These formulations maintained their crystalline state, particle size distribution, redispersion characteristics, and deposition results. []

Q8: Is there specific information available regarding SHE regulations for this compound in these papers?

A8: The provided research articles primarily focus on clinical and pharmacological aspects of this compound. They don't delve into specific SHE regulations.

Q9: How is this compound absorbed and eliminated from the body?

A11: this compound is poorly absorbed orally and is typically administered intravenously or via inhalation. [, ] It's primarily eliminated renally, with dosage adjustments necessary for patients with impaired kidney function. [, , , ]

Q10: Does the route of administration affect this compound's pharmacokinetics?

A12: Yes, the route of administration significantly impacts this compound pharmacokinetics. [, , , ] Inhaled this compound achieves high concentrations in the lungs with minimal systemic absorption, while intravenous administration results in higher serum levels. [, , , , ]

Q11: How does age influence this compound pharmacokinetics?

A13: Research indicates that elderly patients, particularly those over 80, may have a longer this compound half-life, potentially due to age-related decline in kidney function. []

Q12: What in vitro models are used to study this compound's activity?

A12: In vitro studies utilize various methods to evaluate this compound's efficacy, including:

  • Minimum inhibitory concentration (MIC) determination: This common method assesses the lowest concentration of this compound required to inhibit bacterial growth. [, , , , , ]
  • Time-kill assays: These assays provide a dynamic view of this compound's bactericidal activity over time. []
  • Biofilm models: These models assess this compound's effectiveness against bacteria growing in biofilms, which are more resistant to antibiotics. [, , ]

Q13: What in vivo models are used to study this compound?

A15: Animal models, particularly mouse models, have been employed to investigate this compound's efficacy in lung infections, including adaptive resistance. [] Additionally, rabbit models are used for ocular drug delivery studies, assessing corneal penetration and efficacy against bacterial keratitis. []

Q14: Are there clinical trials evaluating this compound's efficacy?

A14: Numerous clinical trials have investigated this compound's efficacy in various clinical settings. These include:

  • Eradication of Pseudomonas aeruginosa in cystic fibrosis (CF): Several trials have examined the effectiveness of inhaled this compound in eradicating P. aeruginosa from the lungs of CF patients. [, , , ]
  • Treatment of acute bacterial conjunctivitis: Clinical trials have compared the efficacy and safety of different this compound ophthalmic formulations for treating eye infections. []
  • Treatment of chronic intramedullary osteomyelitis: Studies have explored the use of this compound-loaded calcium sulfate as a novel treatment approach for bone infections. []

Q15: How does resistance to this compound develop?

A15: Resistance to this compound can arise through various mechanisms:

  • Enzymatic modification: Bacteria can produce enzymes that inactivate this compound by acetylation, adenylation, or phosphorylation. [, ]
  • Altered ribosomal target: Mutations in the bacterial ribosome can reduce this compound binding affinity, leading to resistance. [, ]
  • Reduced permeability and efflux pumps: Bacteria can decrease this compound uptake or actively pump it out of the cell, lowering intracellular drug concentration. [, ]

Q16: Does resistance to other aminoglycosides confer cross-resistance to this compound?

A18: Yes, cross-resistance among aminoglycosides, including this compound, is a significant concern. [, , ] The shared mechanism of action and resistance mechanisms among these antibiotics contribute to the development of multidrug resistance. [, , ]

Q17: What are the potential adverse effects of this compound?

A17: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's important to acknowledge that like all medications, this compound can have potential adverse effects.

Q18: How do researchers aim to improve this compound delivery to the lungs?

A20: Researchers are exploring novel drug delivery systems, particularly for pulmonary administration, to enhance this compound's therapeutic index. [, , ] Dry powder inhalers (DPIs) are designed to deliver this compound directly to the lungs, achieving high local concentrations while minimizing systemic exposure and potential side effects. [, , , ]

Q19: Are there any other targeted delivery approaches for this compound?

A21: Beyond pulmonary delivery, researchers are investigating this compound-loaded nanostructured liquid crystalline particles for ocular delivery. [] This approach aims to improve drug retention time and corneal permeability, enhancing its effectiveness in treating bacterial keratitis. []

Q20: What analytical methods are used to measure this compound concentrations?

A20: Various analytical techniques are employed for this compound quantification, including:

  • High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify this compound in various matrices. [, ]
  • Radioenzymatic assay: This sensitive method uses a radiolabeled substrate to measure this compound concentrations. []
  • Colorimetric assay: This simple and rapid method relies on a color change to quantify this compound. []

Q21: What methods are used to assess this compound susceptibility?

A21: Commonly used methods for determining bacterial susceptibility to this compound include:

  • Agar dilution: This reference method involves incorporating varying concentrations of this compound into agar plates and assessing bacterial growth. [, , , ]
  • Broth microdilution: This automated method uses liquid media with different this compound concentrations to determine the minimum inhibitory concentration (MIC). [, ]
  • Etest: This commercially available strip method provides a gradient of this compound concentrations on a plastic strip for MIC determination. []

Q22: Do the provided articles address the environmental impact of this compound?

A22: The provided research focuses on clinical and pharmacological aspects of this compound. They don't provide information on its environmental impact or degradation.

Q23: How does this compound's solubility impact its formulation and delivery?

A26: While specific solubility data is not provided in the research articles, achieving optimal this compound dissolution and solubility is crucial for its formulation, particularly for inhaled delivery systems like DPIs. [, ]

Q24: Do the provided articles address this compound's immunogenicity or potential immunological responses?

A24: The research papers primarily focus on this compound's antibacterial activity and pharmacokinetic properties. They don't delve into its immunogenicity or potential to elicit immunological responses.

Q25: Do the articles provide information on this compound's interactions with drug transporters or metabolizing enzymes? What about its biocompatibility and biodegradability?

A25: The research focuses primarily on this compound's direct antibacterial effects and clinical applications. It doesn't provide specific details regarding interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability.

Q26: Do the articles compare this compound with alternative antibiotics? Is there information on recycling, waste management, or research infrastructure?

A30: While some articles compare this compound's efficacy to other antibiotics like gentamicin and amikacin, [, , ] they primarily focus on this compound's specific properties and applications. There's no discussion on recycling, waste management, or research infrastructure related to this compound.

Q27: How has this compound research evolved over time?

A31: Although not explicitly detailed, the research papers offer insights into the evolution of this compound research, highlighting its use in various clinical settings and the development of novel formulations for improved delivery and efficacy. Early studies focused on comparing this compound's efficacy with existing aminoglycosides, [, , ] while more recent research explores targeted delivery systems, [, , , , ] combination therapies, [, , ] and its use in specific patient populations like those with cystic fibrosis. [, , , ]

Q28: How does this compound research bridge different scientific disciplines?

A32: this compound research exemplifies cross-disciplinary collaboration, encompassing aspects of microbiology, pharmacology, pharmaceutical sciences, and clinical medicine. Efforts to develop novel drug delivery systems, understand resistance mechanisms, and optimize treatment strategies highlight the synergistic nature of this research field. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.